molecular formula C10H12N2 B8346181 Dimethyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine

Dimethyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine

Cat. No.: B8346181
M. Wt: 160.22 g/mol
InChI Key: OFJZYKKOFXREQZ-UHFFFAOYSA-N
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Description

Dimethyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N,N-dimethyl-3-pyridin-3-ylprop-2-yn-1-amine

InChI

InChI=1S/C10H12N2/c1-12(2)8-4-6-10-5-3-7-11-9-10/h3,5,7,9H,8H2,1-2H3

InChI Key

OFJZYKKOFXREQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a pressure tube containing a magnetic stir bar was added N,N-dimethylpropargylamine (333 mg, 4 mmol) and the vial was purged with argon. To the tube is added a solution of tetrakis(triphenylphosphine)palladium(0) (139 mg, 0.12 mmol) in ethanol/dimethoxyethane (1:1, 2 mL), sodium carbonate(aq) (2 M, 4 mL, 4 mmol), copper(I)iodide (46 mg, 0.24 mmol) and the vial was once again purged with argon. The resultant solution was stirred at room temperature for 5 min when 3-bromopyridine (483 μL, 5 mmol) was added as a neat oil. The tube was purged with argon, capped, heated to 90° C. and stirred for 1 h. The solution was cooled to room temperature and poured into a flask containing anhydrous sodium sulfate (5 g). The solution was dried for 10 min, filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 10/90, Rf=0.13) to afford the title compound 51 (26 mg, 4% yield) as a brown oil: 1H NMR (CDCl3) δ 8.67 (br s, 1H), 8.52 (m, 1H), 7.72 (m, 1H), 7.24 (m, 1H), 3.49 (s, 2H), 2.37 (s, 6H); LRMS (ESI) m/z calcd for C10H12N2 [M+H]+ 161. found 161; LRMS (ESI) m/z calcd for C8H6N [M−N(CH3)2]+ 116. found 116; HRMS (ESI) m/z calcd for C10H12N2 [M+H]+ 161.1079. found 161.1090; HPLC>98% (tR=9.38 min, 60 (A):40 (B): 0.02 (C); tR=4.70 min, 60 (A):40 (B): 0.07 (C)).
Quantity
333 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
483 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
ethanol dimethoxyethane
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
139 mg
Type
catalyst
Reaction Step Three
Name
copper(I)iodide
Quantity
46 mg
Type
catalyst
Reaction Step Three

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